molecular formula C7H7BrN4 B1379930 6-Bromo-4-hydrazinyl-1H-indazole CAS No. 1420800-26-5

6-Bromo-4-hydrazinyl-1H-indazole

Cat. No. B1379930
M. Wt: 227.06 g/mol
InChI Key: KTUIWXXULJERGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-hydrazinyl-1H-indazole is a chemical compound with the molecular formula C7H7BrN4 . It is characterized by a bromine atom attached to a 4-hydrazinyl-1H-indazole scaffold. The compound’s structure consists of a five-membered indazole ring fused with a pyrazole ring, and the hydrazine group provides reactivity and potential biological activity .


Synthesis Analysis

  • Cyclization to Form 6-Bromo-4-hydrazinyl-1H-indazole : The 2-bromo-6-fluorobenzaldehyde is further reacted with hydrazine hydrate to form the desired 6-bromo-4-hydrazinyl-1H-indazole .

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-hydrazinyl-1H-indazole consists of a fused indazole-pyrazole ring system. The bromine atom is attached to the indazole ring, and the hydrazine group is positioned at the 4-position. The compound’s molecular weight is 227.06 g/mol .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
    • The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
    • Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate .
    • These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .
    • Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF, whereas others showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .
    • All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
    • Some compounds have shown significant OH radical scavenging activities, also some were found to have a DPPH radical scavenging activity and some exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .
  • Synthetic Chemistry

    • The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
    • The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Pharmaceutical Intermediate

    • 4-Bromo-1H-indazole is a pharmaceutical intermediate that can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, such as 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole .
  • Synthesis of 4-Bromo-6-Chloro-1H-Indazole

    • 4-Bromo-6-chloro-1H-indazole was synthesized in 90% yield by using 2-bromo-4-chloro-6-fluorobenzaldehyde and 80% hydrazine hydrate .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Pharmaceutical Intermediate

    • 4-Bromo-1H-indazole is a pharmaceutical intermediate that can be used to prepare dual inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways, such as 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole .
  • Synthesis of 4-Bromo-6-Chloro-1H-Indazole

    • 4-Bromo-6-chloro-1H-indazole was synthesized in 90% yield by using 2-bromo-4-chloro-6-fluorobenzaldehyde and 80% hydrazine hydrate .

Safety And Hazards

  • Safety Data : Refer to the Material Safety Data Sheet (MSDS) for handling precautions and safety information .

properties

IUPAC Name

(6-bromo-1H-indazol-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c8-4-1-6(11-9)5-3-10-12-7(5)2-4/h1-3,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUIWXXULJERGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-hydrazinyl-1H-indazole

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